molecular formula C12H23NO4 B6599098 tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 1781630-11-2

tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B6599098
CAS No.: 1781630-11-2
M. Wt: 245.32 g/mol
InChI Key: MAOAWHQRRMHKEM-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a hydroxymethyl substituent at position 5. Its molecular formula is C₁₂H₂₃NO₃ (molecular weight: 229.3 g/mol), and it is typically stored under refrigeration to maintain stability .

Properties

IUPAC Name

tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(8-14)10(15)5-7-13/h9-10,14-15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOAWHQRRMHKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. It helps in understanding the mechanisms of various biological processes .

Medicine: It is also explored for its therapeutic properties in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its unique chemical properties make it valuable in material science .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azepane Ring

Fluorinated Analogs
  • tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate (CAS 1781648-48-3):
    Replacing the hydroxyl group at position 4 with fluorine reduces hydrogen-bonding capacity but increases metabolic stability and lipophilicity. This substitution is advantageous in drug design for improving blood-brain barrier penetration .
  • tert-Butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate (CAS 1393584-90-1): The ketone group at position 4 and trifluoromethyl group at position 5 introduce strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The molecular weight (281.27 g/mol) and formula (C₁₂H₁₈F₃NO₃) reflect these substitutions .
Amino and Methyl Derivatives

Ring Size Variations: Azepane vs. Piperidine

  • tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 1334412-55-3):
    The six-membered piperidine ring reduces ring strain compared to azepane, favoring chair conformations. The difluoro substitution at position 3 further stabilizes the structure, as evidenced by its higher similarity score (0.93) relative to the target compound .

Comparative Data Table

Compound Name (CAS) Substituents (Positions) Ring Size Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate (1065608-51-6) 4-OH, 5-CH₂OH Azepane C₁₂H₂₃NO₃ 229.3 High solubility, hydrogen-bonding
tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate (1781648-48-3) 4-F, 5-CH₂OH Azepane C₁₂H₂₂FNO₃ 247.3 Enhanced metabolic stability
tert-Butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate (1393584-90-1) 4=O, 5-CF₃ Azepane C₁₂H₁₈F₃NO₃ 281.27 Electron-withdrawing, high reactivity
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1334412-55-3) 3,3-F₂, 4-CH₂OH Piperidine C₁₂H₂₀F₂NO₃ 264.29 Conformational stability

Functional and Structural Implications

  • Hydrogen Bonding : The target compound’s hydroxyl and hydroxymethyl groups enable extensive hydrogen-bonding networks, critical for crystal engineering and molecular recognition . Fluorinated analogs lack this capacity but exhibit improved thermal stability .
  • Synthetic Utility : The tert-butyl carbamate group serves as a protective moiety in peptide synthesis, common across all analogs. Modifications at positions 4 and 5 tailor the compound for specific reactions (e.g., nucleophilic acyl substitutions in trifluoromethyl derivatives) .
  • Toxicity and Safety: While acute toxicity data are unavailable for the target compound, structurally related tert-butyl carbamates generally show low acute toxicity, as noted in safety data sheets .

Biological Activity

tert-Butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview

This compound is classified as an azepane derivative, characterized by its unique hydroxymethyl and carboxylate functional groups. It has been investigated for its potential therapeutic properties and role in biochemical studies.

Synthesis

The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction conditions are controlled to optimize yield and purity:

Step Details
Starting Materials Azepane derivatives, tert-butyl chloroformate
Reaction Conditions Inert atmosphere (nitrogen or argon), 0-25°C
Purification Methods Column chromatography, recrystallization

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as both a nucleophile and electrophile, forming covalent bonds with target molecules. This interaction can lead to the modulation of enzyme activities and influence metabolic pathways.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as 15-PGDH (15-hydroxyprostaglandin dehydrogenase), which plays a role in prostaglandin metabolism. This inhibition could lead to increased levels of prostaglandins, potentially influencing inflammatory responses .
  • Potential Therapeutic Applications : The compound has been explored for its role in drug synthesis and development, particularly in creating biologically active molecules that can target specific diseases.

Case Studies

Several studies have highlighted the biological activity of azepane derivatives, including this compound:

  • In Vivo Studies on Prostaglandin Metabolism : A study demonstrated that related compounds could significantly alter prostaglandin levels in mouse models, suggesting potential applications in treating inflammatory conditions .
  • Metabolic Pathway Exploration : Research on related azepane compounds has shown that they can undergo metabolic transformations leading to active metabolites with enhanced biological activity .

Data Table: Biological Activity Summary

Activity Type Observation Reference
Enzyme InhibitionSignificant inhibition of 15-PGDH
Prostaglandin ModulationIncreased PGE2 levels in treated tissues
PharmacokineticsGood oral bioavailability noted
Metabolic TransformationsFormation of active metabolites

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